

Addressing adverse effects of RG7800 in long-term studies

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Compound of Interest

Compound Name: *RG7800 tetrahydrochloride*

Cat. No.: *B14002952*

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Technical Support Center: RG7800

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7800. The information is intended to help address specific issues that may be encountered during experiments, with a focus on understanding and managing potential adverse effects observed in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RG7800?

A1: RG7800 is an orally available small molecule designed as a selective survival of motor neuron 2 (SMN2) splicing modifier.^{[1][2]} Its primary function is to modulate the splicing of SMN2 pre-messenger RNA (pre-mRNA) to increase the inclusion of exon 7. This process results in the production of full-length, functional SMN protein.^{[1][2]} In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7. By promoting exon 7 inclusion, RG7800 aims to compensate for the lack of functional SMN protein from the SMN1 gene.^{[1][2]}

Q2: What were the key safety concerns that led to the discontinuation of RG7800's clinical development?

A2: The clinical development of RG7800 was halted due to a significant safety finding in a long-term preclinical toxicology study.[3][4][5] Specifically, non-reversible adverse effects on the retina were observed in cynomolgus monkeys.[4] This finding was a critical factor leading to the suspension of the MOONFISH clinical trial in April 2015.[3][5] While no similar safety issues were identified in human patients who had been dosed with RG7800, the preclinical finding raised significant safety concerns for long-term administration.[3][5]

Q3: What other adverse effects of RG7800 have been reported in clinical and preclinical studies?

A3: In addition to the retinal toxicity observed in monkeys, other potential adverse effects and off-target activities of RG7800 have been noted:

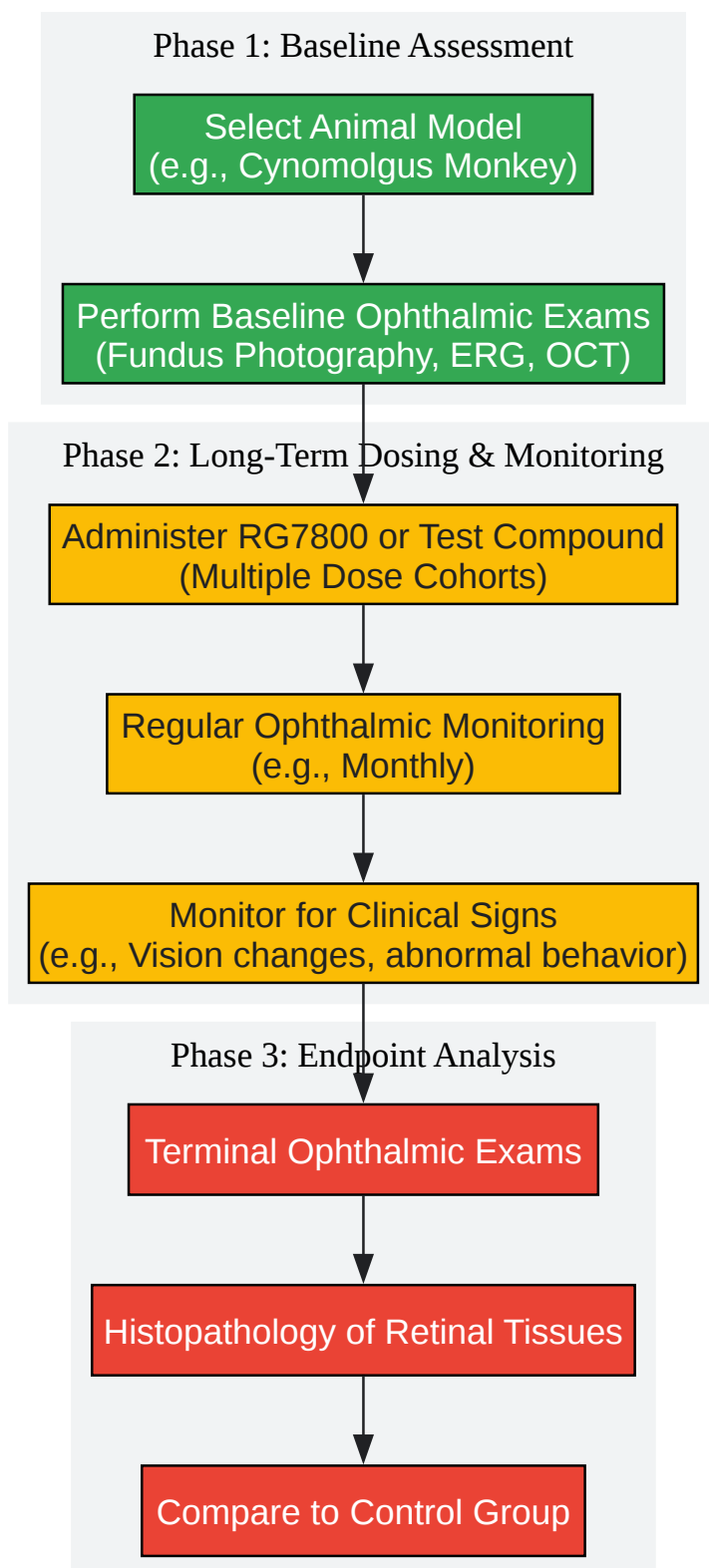
- **Commonly Reported Side Effects in Human Trials:** Clinical studies with RG7800 reported side effects such as headache, abdominal pain, diarrhea, nasopharyngitis, influenza, dry mouth, erythema, and pyrexia.[2]
- **Off-Target Gene Splicing:** Preclinical studies revealed that RG7800 could promote the alternative splicing of other genes, including Forkhead Box Protein M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD), which are involved in cell cycle regulation and apoptosis.[6]
- **Cardiovascular Liability:** RG7800 was found to interact with the cardiac voltage-sensitive potassium channel hERG, which can be a predictor of potential cardiac arrhythmias.[6]
- **Other Preclinical Findings:** Non-clinical studies also pointed to a large volume of distribution and histological findings of phospholipidosis.[6]

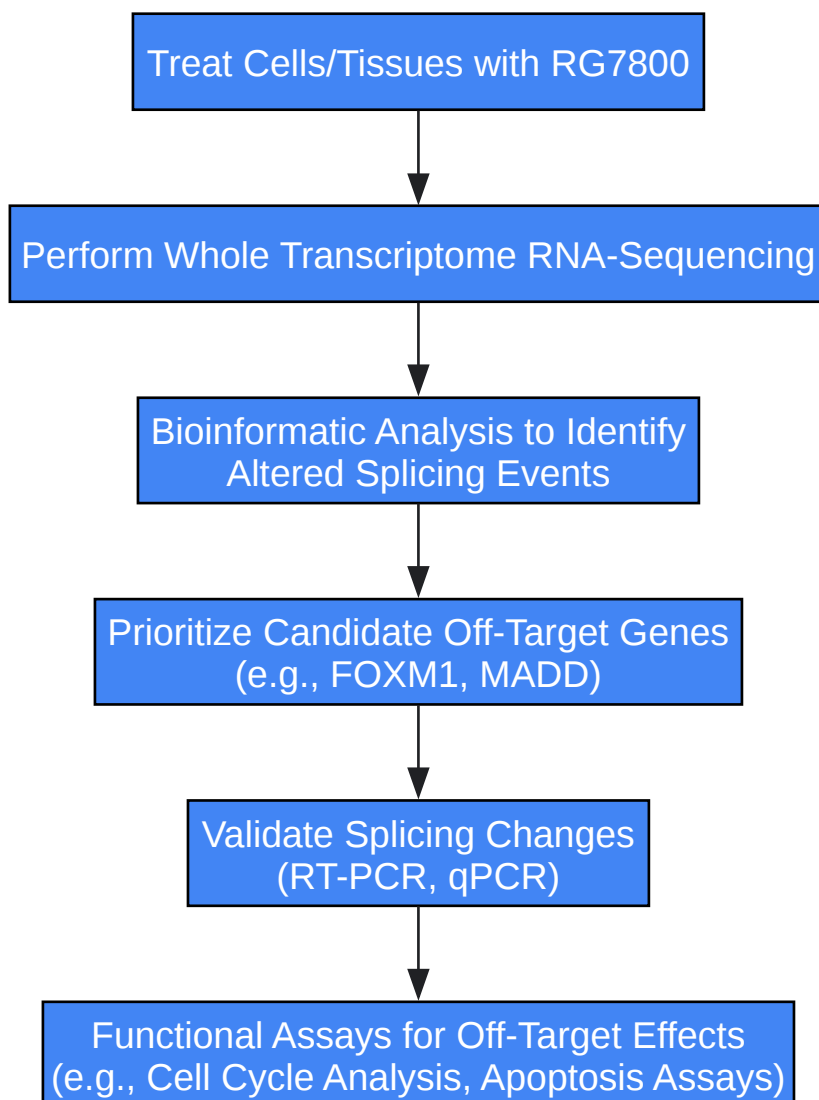
Troubleshooting Guides

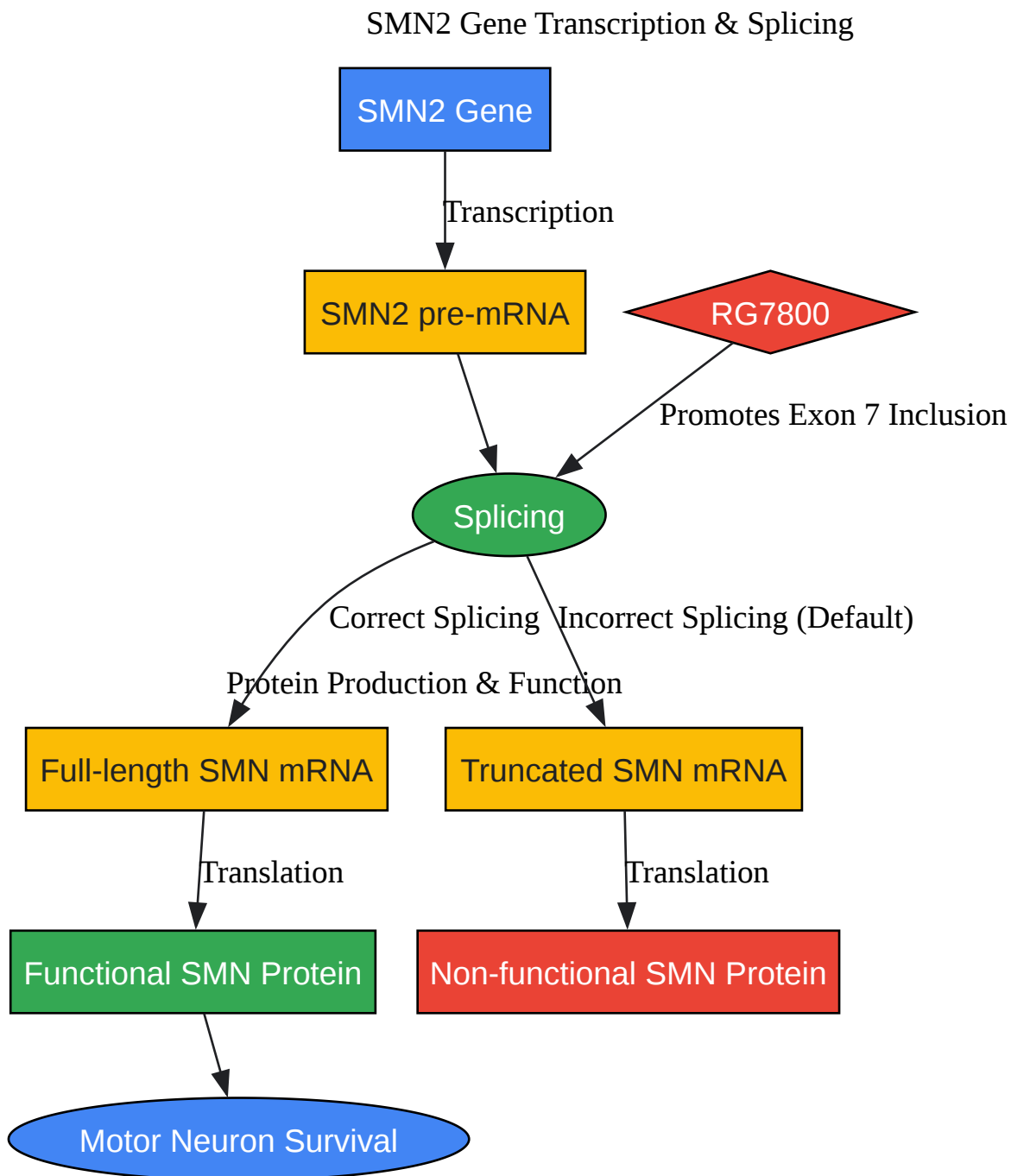
Guide 1: Monitoring for Potential Retinal Toxicity in Preclinical Studies

This guide provides a workflow for researchers to consider when designing long-term preclinical studies with compounds that have a known risk of retinal toxicity, based on the findings for RG7800.

Experimental Workflow for Retinal Toxicity Monitoring







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